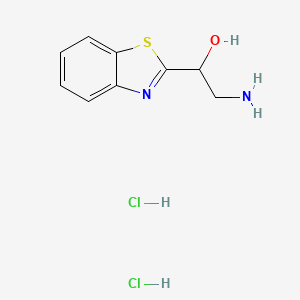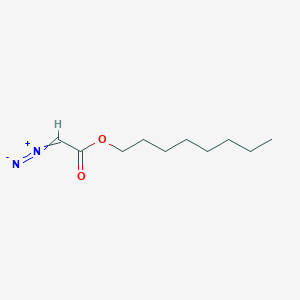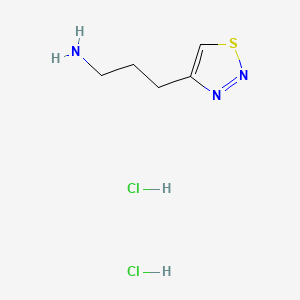![molecular formula C12H20N2O3Si B13463992 2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline](/img/structure/B13463992.png)
2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a nitroaniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline typically involves the protection of the hydroxyl group of 5-nitroaniline with a tert-butyldimethylsilyl group. This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at room temperature and yields the desired silyl ether .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The silyl ether group can be cleaved under acidic or basic conditions to yield the corresponding hydroxyl compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) for silyl ether cleavage.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 2-[(Tert-butyldimethylsilyl)oxy]-5-aminoaniline.
Substitution: Formation of 5-nitroaniline upon silyl ether cleavage.
Scientific Research Applications
2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the protection and deprotection of hydroxyl groups.
Biology: Potential use in the synthesis of biologically active molecules and probes.
Medicine: May be used in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of 2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline primarily involves the reactivity of its functional groups. The tert-butyldimethylsilyl group serves as a protecting group for the hydroxyl moiety, preventing unwanted reactions during synthetic processes. The nitro group can participate in various redox reactions, influencing the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-[(Tert-butyldimethylsilyl)oxy]acetaldehyde: Another compound featuring a TBDMS group, used in synthetic glycobiology.
2-[(Tert-butyldimethylsilyl)oxy]ethanol: Used in organic synthesis as a protecting group for hydroxyl groups.
Uniqueness
2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline is unique due to the presence of both a nitro group and a TBDMS-protected hydroxyl group. This combination allows for selective reactions and protection strategies in complex organic syntheses, making it a valuable intermediate in the preparation of multifunctional molecules.
Properties
Molecular Formula |
C12H20N2O3Si |
|---|---|
Molecular Weight |
268.38 g/mol |
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-5-nitroaniline |
InChI |
InChI=1S/C12H20N2O3Si/c1-12(2,3)18(4,5)17-11-7-6-9(14(15)16)8-10(11)13/h6-8H,13H2,1-5H3 |
InChI Key |
OZXORDSVCBTVRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


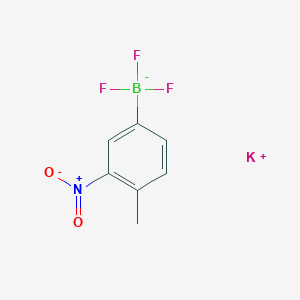
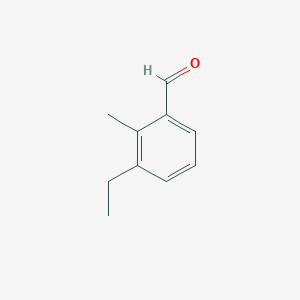

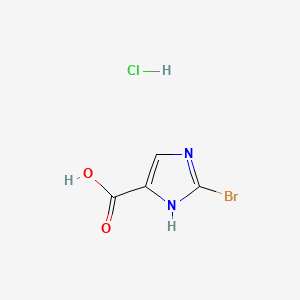

![3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide](/img/structure/B13463935.png)
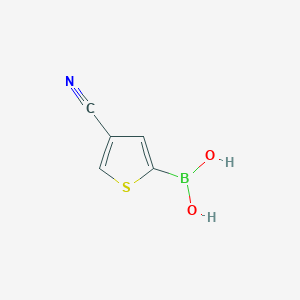
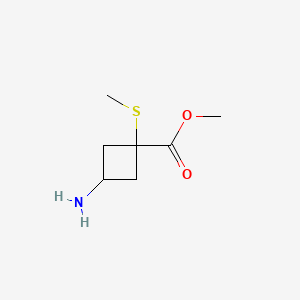
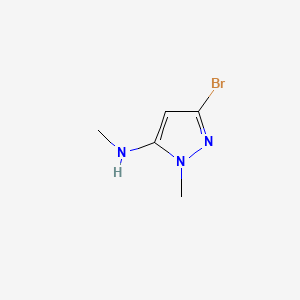
![6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide](/img/structure/B13463975.png)
